1,3-Bis(4-nitrophenyl)urea

Catalog No.
S593346
CAS No.
587-90-6
M.F
C13H10N4O5
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-nitrophenyl)urea

CAS Number

587-90-6

Product Name

1,3-Bis(4-nitrophenyl)urea

IUPAC Name

1,3-bis(4-nitrophenyl)urea

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)

InChI Key

JEZZOKXIXNSKQD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

N,N’-Bis(p-nitrophenyl)urea; 4,4’-Dinitrocarbanilide; 4,4’-Dinitrodiphenylurea; DNC; N,N’-Di(p-nitrophenyl)urea; NSC 101086;

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,3-Bis(4-nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(4-nitrophenyl)urea, commonly known as 4,4'-dinitrocarbanilide (DNC), is a highly electron-deficient symmetric urea derivative. In industrial and agricultural contexts, it is best known as the active anticoccidial component and primary residual marker of the veterinary drug Nicarbazin. In chemical synthesis and materials science, the dual para-nitro substitutions drastically increase the acidity of the urea N-H protons, transforming the molecule into a potent hydrogen-bond donor. This specific electronic profile makes it a highly sought-after precursor for anion-recognition sensors, specialized supramolecular assemblies, and, via catalytic reduction, a stable route to 1,3-bis(4-aminophenyl)urea for advanced polymer and medicinal chemistry applications [1].

Substituting 1,3-bis(4-nitrophenyl)urea with generic ureas like 1,3-diphenylurea or mono-nitrated variants fundamentally compromises performance in both sensing and diagnostic workflows. In supramolecular applications, the lack of dual electron-withdrawing groups results in insufficient N-H acidity, leading to a near-total loss of oxoanion binding affinity. In agricultural diagnostics, attempting to use the intact Nicarbazin complex or its other half (4,6-dimethyl-2-pyrimidinol) as a residue standard fails because the pyrimidinol component is highly hydrophilic and rapidly excreted, whereas the dinitrocarbanilide (DNC) component persists in tissue. Consequently, regulatory compliance and antibody generation strictly require pure DNC as the hapten precursor and analytical marker [1].

Enhanced Oxoanion Binding Affinity via Dual Nitro Substitution

The presence of two para-nitro groups significantly increases the acidity of the urea NH protons, transforming the molecule into a highly effective hydrogen-bond donor for oxoanions. Compared to the baseline 1,3-diphenylurea, 1,3-bis(4-nitrophenyl)urea exhibits a vastly superior binding affinity for dihydrogen phosphate and acetate. For example, in acetonitrile, the 1:1 binding constant (log K) for H2PO4- is approximately 4.93, whereas unsubstituted ureas exhibit drastically lower affinities (often log K < 3.0) and fail to form stable complexes at equivalent concentrations [1].

Evidence Dimension1:1 Binding Constant (log K) for H2PO4-
Target Compound Datalog K = 4.93 (±0.05)
Comparator Or Baseline1,3-Diphenylurea (weak binding, log K typically < 3.0)
Quantified Difference>100-fold increase in binding affinity
ConditionsUV-Vis/NMR titration in MeCN at room temperature

This massive enhancement in binding constant makes the compound a mandatory building block for researchers designing high-sensitivity electrochemical or optical sensors for phosphate and acetate.

Superior Biological Residence Time for ELISA Hapten Synthesis

Nicarbazin is an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). When selecting a target for residue monitoring or hapten synthesis for ELISA kits, DNC (1,3-bis(4-nitrophenyl)urea) is the required precursor. HDP is highly hydrophilic and rapidly excreted, whereas DNC has extremely low water solubility (0.02 mg/L) and a significantly longer biological residence time in poultry tissue and eggshells. Consequently, DNC is the internationally recognized residual marker, and antibodies must be raised specifically against DNC-conjugated haptens rather than the intact complex or HDP [1].

Evidence DimensionBiological residence time and suitability as an analytical marker
Target Compound DataLow water solubility (0.02 mg/L) and high tissue persistence
Comparator Or Baseline4,6-Dimethyl-2-pyrimidinol (HDP) (hydrophilic, rapidly excreted)
Quantified DifferenceDNC persists in tissue and plasma long after HDP is eliminated
ConditionsIn vivo poultry metabolism and subsequent ELISA/HPLC detection

Procurement of pure DNC is essential for developing compliant food safety diagnostic kits, as the other half of the Nicarbazin complex (HDP) cannot serve as a reliable residue marker.

Clean Catalytic Reduction to 1,3-Bis(4-aminophenyl)urea

The synthesis of 1,3-bis(4-aminophenyl)urea—a critical monomer for specialized polyureas and a scaffold for DNA minor groove binders—is efficiently achieved by the catalytic hydrogenation of 1,3-bis(4-nitrophenyl)urea. Using Pd/C in methanol at atmospheric pressure, the dual nitro groups are cleanly reduced to amines. This route is highly preferred over the direct phosgenation of p-phenylenediamine, which is prone to uncontrolled polymerization and requires handling highly toxic phosgene gas [1].

Evidence DimensionSynthetic route safety and target monomer yield
Target Compound DataClean reduction via Pd/C hydrogenation
Comparator Or BaselineDirect phosgenation of p-phenylenediamine
Quantified DifferenceAvoids phosgene gas and prevents premature oligomerization
ConditionsCatalytic hydrogenation (Pd/C, MeOH, 1 atm, room temp)

Purchasing the dinitro precursor allows polymer chemists and medicinal chemists to safely and reliably generate the diamine monomer on demand without specialized phosgene-handling infrastructure.

Food Safety and Veterinary Diagnostic Kits

Due to its status as the persistent residual marker for Nicarbazin, pure 1,3-bis(4-nitrophenyl)urea is the mandatory starting material for synthesizing haptens (e.g., DNC-BSA conjugates) used in commercial ELISA kits and HPLC reference standards [1].

Supramolecular Anion Sensors

The highly acidic N-H protons make this compound an essential building block for developing optical and electrochemical sensors capable of detecting dihydrogen phosphate and acetate in competitive solvent environments [2].

Precursor for Advanced Polyureas and Medicinal Scaffolds

Procurement of the dinitro compound provides a stable, safe, and phosgene-free pathway to synthesize 1,3-bis(4-aminophenyl)urea via simple catalytic hydrogenation, supporting the development of DNA minor groove binders and specialized polymer resins[3].

XLogP3

2.1

UNII

9IDD210E75

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

587-90-6
330-95-0

Wikipedia

4,4'-dinitrocarbanilide

General Manufacturing Information

Urea, N,N'-bis(4-nitrophenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

A novel ion-pairing chromatographic method for the simultaneous determination of both nicarbazin components in feed additives: chemometric tools for improving the optimization and validation

María M De Zan, Carla M Teglia, Juan C Robles, Héctor C Goicoechea
PMID: 21645683   DOI: 10.1016/j.talanta.2011.03.043

Abstract

The development, optimization and validation of an ion-pairing high performance liquid chromatography method for the simultaneous determination of both nicarbazin (NIC) components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) in bulk materials and feed additives are described. An experimental design was used for the optimization of the chromatographic system. Four variables, including mobile phase composition and oven temperature, were analyzed through a central composite design exploring their contribution to analyte separation. Five responses: peak resolutions, HDP capacity factor, HDP tailing and analysis time, were modelled by using the response surface methodology and were optimized simultaneously by implementing the desirability function. The optimum conditions resulted in a mobile phase consisting of 10.0 mmol L(-1) of 1-heptanesulfonate, 20.0 mmol L(-1) of sodium acetate, pH=3.30 buffer and acetonitrile in a gradient system at a flow rate of 1.00 mL min(-1). Column was an INERSTIL ODS-3 (4.6 mm×150 mm, 5 μm particle size) at 40.0°C. Detection was performed at 300 nm by a diode array detector. The validation results of the method indicated a high selectivity and good precision characteristics, with RSD less than 1.0% for both components, both in intra and inter-assay precision studies. Linearity was proved for a range of 32.0-50.0 μg mL(-1) of NIC in sample solution. The recovery, studied at three different fortification levels, varied from 98.0 to 101.4 for HDP and from 99.1 to 100.2 for DNC. The applicability of the method was demonstrated by determining DNC and HDP content in raw materials and commercial formulations used for coccidiosis prevention. Assays results on real samples showed that considerable differences in molecular ratio DNC:HDP exist among them.


Determination and confirmation of nicarbazin, measured as 4,4-dinitrocarbanilide (DNC), in chicken tissues by liquid chromatography with tandem mass spectrometry: First Action 2013.07

Mark R Coleman, John M Rodewald, Sharon L Brunelle, Maria Nelson, Lauryn Bailey, Thomas J Burnett
PMID: 24830177   DOI: 10.5740/jaoacint.13-197

Abstract

A single-laboratory validation (SLV) study was conducted on an LC/MS/MS method for the determination and confirmation of nicarbazin, expressed as 4,4-dinitrocarbanilide (DNC), in chicken tissues, including liver, kidney, muscle, skin with adhering fat, and eggs. Linearity was demonstrated with DNC standard curve solutions using a weighted (1/x) regression and confirmed with matrix-matched standards. Intertrial repeatability precision (relative standard deviation of repeatability; RSD(r) was from 2.5 to 11.3%, as determined in fortified tissues. The precision was verified with incurred tissue, and varied from 0.53 to 2.5%. Average recoveries ranged from 82% in egg to 98% in kidney. Although the average recoveries across all concentrations were within the acceptable range, the method was improved with the inclusion of an internal standard and the use of matrix-matched standards. Accuracy for the improved method in chicken liver varied from 93 to 99% across all concentrations (100-8000 ng/g) compared to recoveries below 80% at concentrations, between 100-400 ng/g in chicken liver for the original method. The limit of detection was estimated to be less than 3.0 ng/g in all tissue types, and the limit of quantitation was validated at 20 ng/g. Based on confirmatory ion ratios and peak retention times, the false-negative rate was estimated as 0.00% (95% confidence limits 0.00, 0.74%) from 484 fortified samples and 12 incurred residue samples analyzed using the U.S. and EU confirmation criteria. Small variations to the method parameters, with the exception of injection volume, did not have a significant effect on recoveries. Stability was determined for fortified tissues, extracts, and standard curve solutions. The data collected in this study satisfy the requirements of SLV studies established by the AOAC Stakeholder Panel for Veterinary Drug Residue and the method was awarded First Action Official Method status by the Expert Review Panel for Veterinary Drug Residues on May 7, 2013.


Investigation of the causes for the occurrence of residues of the anticoccidial feed additive nicarbazin in commercial poultry

M O'Keeffe, E Capurro, M Danaher, K Campbell, C T Elliott
PMID: 17691005   DOI: 10.1080/02652030701258778

Abstract

Investigations were undertaken to identify causes for the occurrence of high levels of the zootechnical feed additive nicarbazin in broiler liver at slaughter. The first investigation on 32 commercial broiler flocks involved sampling and analysis for nicarbazin (as dinitrocarbanilide, DNC) in liver from birds during a 3-10-day period after withdrawal of nicarbazin from their feed and before commercial slaughter. DNC residues in liver samples of broilers scheduled as being withdrawn from nicarbazin for > or =6 days ranged from 20 to >1600 microg kg(-1) (the specified withdrawal period for nicarbazin is 5 days and the Joint Expert Committee on Food Additives (JECFA) maximum residue limit (MRL) is 200 microg kg(-1) liver). Further on-farm investigations on 12 of these flocks, selected on the basis of the feeding system in use and the levels of DNC residues determined in liver, identified issues in feed management contributing to elevated residues in broiler liver. A significant correlation (0.81, p < 0.01, n = 10) between DNC residues in liver samples and in feed samples from the feeding pans was observed. The second investigation on 12 commercial broiler flocks involved sampling and analysis for DNC in liver samples and feed samples from feeding pans and from the feed mill at the three thinnings of birds for commercial slaughter. In the case of one flock, a clear relationship between nicarbazin in feed from the feed mill (10.5 mg kg(-1) DNC), in feed from the feeding pans (6.6 mg kg(-1) DNC) and in liver (583 microg kg(-1) DNC) at first thinning (9 days scheduled withdrawal from nicarbazin) was observed. Such a clear relationship was not observed in other cases, particularly at second and third thinnings, pointing to re-exposure of birds to nicarbazin late in the flock production cycle, probably from the litter. Guidelines outlining best farm practice to eliminate nicarbazin residues in poultry have been published in booklet and poster format for broiler producers and deal with feed system cleaning, feed bin management, feed deliveries, feed usage and records.


Effect of method of delivering nicarbazin to mallards on plasma 4,4'-dinitrocarbanilide levels and reproduction

C A Yoder, J K Graham, L A Miller, K S Bynum, J J Johnston, M J Goodall
PMID: 16903476   DOI: 10.1093/ps/85.8.1442

Abstract

Nicarbazin (NCZ), a coccidiostat used in the poultry industry, has been developed as a contraceptive for resident Canada geese. We tested the efficacy of NCZ as a contraceptive using mallards (Anas platyrhynchos) as a model for Canada geese. Nicarbazin-treated corn was fed ad libitum for 14 d at 0, 750, 1,000, or 1,500 ppm. Plasma and egg levels of 4,4'-dinitrocarbanilide (DNC), the active anticoccidial component of NCZ, differed among treatment groups in a dose-response relationship, but plasma levels did not differ between sexes. Nicarbazin caused a decrease in egg weight, but there was no effect of NCZ on the numbers of eggs laid per female per day. Nicarbazin did not significantly impact bird health. An additional trial tested the effect of the method of NCZ delivery on plasma DNC levels. Mallards were given NCZ daily for 12 d either by gavage with a corn oil suspension, gavage with a water suspension, peroral administration of a capsule, or feeding 500 mg of NCZ/kg of pelleted feed ad libitum. The method of delivery significantly affected plasma DNC levels, with the highest levels in the corn oil suspension group and the lowest levels in the pelleted feed group. This is likely due to decreased availability of NCZ in a pellet compared with gavage with a suspension or capsule. Mallards receiving 34.2 mg of NCZ/kg of BW when fed cracked corn coated with NCZ daily for 14 d had higher plasma DNC levels than those obtained by liquid gavage, capsule, or pelleted NCZ feed. For maximum effect in the field, NCZ should be coated onto corn. A higher concentration of NCZ is needed in pelleted feed to obtain comparable plasma DNC levels to allow for the decreased absorption of DNC.


The effect of cooking on veterinary drug residues in food: nicarbazin (dinitrocarbanilide component)

J A Tarbin, J Bygrave, T Bigwood, D Hardy, M Rose, M Sharman
PMID: 16332636   DOI: 10.1080/02652030500357193

Abstract

The change of concentration of residues of the marker compound for the anti-coccidial drug nicarbazin, N,N'-bis(4-nitrophenyl)urea (dinitrocarbanilide, DNC), was investigated in model oil and aqueous solutions and in chicken muscle and egg. In model aqueous solutions, DNC decreased rapidly in concentration upon heating followed by a much more gradual decomposition. The curves produced when this information was plotted were not typical of exponential decay. In model cooking oil solutions, DNC generally showed a slower decrease in concentration over time when compared with aqueous solutions. DNC residues in egg were stable to microwave cooking and residues in chicken muscle were stable to stewing and microwaving. Other cooking procedures led to a decrease in amount of DNC by 22% to 48% of the total amount of analyte present. Only a small amount (<2%) of residue leached with juices which exuded as the food was cooked.


Comparison of nicarbazin absorption in chickens, mallards, and Canada geese

C A Yoder, L A Miller, K S Bynum
PMID: 16206573   DOI: 10.1093/ps/84.9.1491

Abstract

Nicarbazin (NCZ), a coccidiostat commonly used in the poultry industry, causes reduced hatchability and egg quality in layer hens at a concentration of 125 ppm (8.4 mg/kg) in the feed. Although this effect is undesirable in the poultry industry, NCZ could provide a useful wildlife contraception tool for waterfowl, particularly urban geese. We tested the absorption of NCZ in chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis) gavaged with 8.4 mg of NCZ/kg per bird each day for 8 d. Plasma levels of 4,4'-dinitrocarbanilide (DNC) differed significantly among species. Peak plasma DNC levels were 2.87 +/- 0.15 microg/mL, 2.39 +/- 0.15 microg/mL, and 1.53 +/- 0.15 microg/ mL in chickens, mallards, and Canada geese respectively. It took 6 d to obtain peak DNC levels in chickens as opposed to 8 d in mallards and Canada geese. The half life of DNC in plasma was 1.43 d in chickens, 0.72 d in mallards, and 1.26 d in Canada geese. Mallards eliminated 100% of plasma DNC 4 d post-treatment, whereas Canada geese eliminated 100% of plasma DNC 8 d post-treatment. Chickens had only eliminated 99% of plasma DNC 8 d post-treatment. Mallard plasma DNC levels were highly correlated with Canada goose plasma DNC levels. This research showed mallards are an ideal model species for the Canada goose for future reproductive studies on NCZ in a laboratory setting. However, levels higher than 8.4 mg/kg must be fed to waterfowl in order to obtain a plasma level comparable to chickens.


Efficient HPLC method for the determination of nicarbazin, as dinitrocarbanilide in broiler liver

Emiliana Capurro, Martin Danaher, Aniello Anastasio, Maria Luisa Cortesi, Michael O'Keeffe
PMID: 16005689   DOI: 10.1016/j.jchromb.2005.05.033

Abstract

A simple, fast and reliable HPLC-UV method has been developed for the determination of dinitrocarbanilide residues in broiler liver. Liver samples (2 g) were extracted with two portions of acetonitrile (10 and 5 ml), defatted with hexane and evaporated to dryness under nitrogen. Extracts were reconstituted in acetonitrile-water (70/30, v/v, 500 microl), loaded onto C18 solid phase (SPE) cartridges and eluted with acetonitrile-water (70/30, v/v, 2.5 ml) into clean test-tubes. Extracts were evaporated to dryness and reconstituted in acetonitrile-water (80/20, v/v, 500 microl). An aliquot of the extract was assayed by high performance liquid chromatography (HPLC) with UV detection at 350 nm. The method was validated according to EU guidelines using liver tissues fortified at levels of 100, 200 and 300 microg/kg, with dinitrocarbanilide. The decision limit (CC(alpha)) and the detection capability (CC(beta)) were calculated from the within laboratory repeatability data to be 228 and 266 microg/kg, respectively. The mean recovery was typically >70% and the limits of quantitation was 12.5 microg/kg (based on the lowest standard on the calibration curve).


Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing

Danniele Miranda Bacila, Anildo Cunha Jr, Indianara Fabíola Weber, Gerson Neudí Scheuermann, Arlei Coldebella, Luizinho Caron, Luciano Molognoni, Heitor Daguer, Luciana Igarashi Mafra, Vivian Feddern
PMID: 29992813   DOI: 10.1021/acs.jafc.8b02370

Abstract

Nicarbazin is one of the major anticoccidials used in broiler feeds. The compound 4,4'-dinitrocarbanilide (DNC) is the marker residue of concern left from nicarbazin in chicken meat. The effect of thermal processing on DNC content accumulated in chicken breast was assessed, and samples were analyzed by liquid chromatography-tandem mass spectrometry. Five conventional cooking methods were evaluated: boiling, grilling, microwaving, frying, and roasting. To ensure DNC in meat, broilers were fed nicarbazin without withdrawal period. All heating methods surpassed the 70 °C end point core temperature in chicken breast. Maximum DNC degradation was reached at 10 min for boiling, at 30 min for grilling, and at 2 min for microwaving, and no further reduction was observed for longer thermal processing time. Boiling was more efficient in reducing DNC (69%). Grilling, microwaving, and frying achieved on average 55% of degradation. The outcomes reported herein may be considered in decision-making regarding further review of maximum residue limits.


The Effect of Substitution Pattern on Binding Ability in Regioisomeric Ion Pair Receptors Based on an Aminobenzoic Platform

Damian Jagleniec, Krzysztof Ziach, Kajetan Dąbrowa, Jan Romański
PMID: 31426565   DOI: 10.3390/molecules24162990

Abstract

A series of ditopic ion pair receptors equipped with 4-nitrophenylurea and 1-aza-18-crown-6-ether linked by ortho-(
), meta-(
), and para-(
) substituted benzoic acid were readily synthesized in three steps from commercially available materials. The binding properties of these regioisomeric receptors were determined using UV-vis and
H NMR spectroscopy in MeCN and in the solid state by single-crystal X-ray diffraction crystallography. The solution studies revealed that, apart from carboxylates, all the anions tested formed stronger complexes in the presence of sodium cations. Receptors
and
were found to interact with ion pairs with remarkably higher affinity than
-substituted
.
H NMR titration experiments showed that both urea NH protons interacted with anions with comparable strength in the case of receptors
and
, but only one of the NHs was effective in anion binding in the case of receptor
. X-ray analysis of the crystal structure of receptor
and
·NaPF
complex showed that binding was hampered due to the formation of an intramolecular hydrogen bond. Analysis of the crystal structures of
·NaBr and
·NaBr complexes revealed that proper mutual orientation of binding domains was responsible for the improved binding of the sodium salts.


Explore Compound Types